

Sitaflloxacin Hydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: **Sitaflloxacin**

Cat. No.: **B179971**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structural characteristics of **Sitaflloxacin** hydrate, a potent, broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.

Chemical and Physical Properties

Sitaflloxacin hydrate is a synthetic, broad-spectrum antibacterial agent.^{[1][2]} The hydrated form is clinically relevant for its formulation and stability.^[3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.^{[1][4]}

Table 1: Physicochemical Properties of **Sitaflloxacin** Hydrate

Property	Value	Reference
Chemical Name	7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate	[5]
IUPAC Name	7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid	[6]
Molecular Formula	$C_{19}H_{18}ClF_2N_3O_3 \bullet 1.5H_2O$	[7]
Molecular Weight	436.84 g/mol	[7] [8] [9]
CAS Number	163253-35-8	[7]
Appearance	White to Off-White Solid	[10] [11]
Melting Point	145-147°C (decomposes)	[10]
Hydrogen Bond Donor Count	3	[12]
Hydrogen Bond Acceptor Count	9	[12]
Rotatable Bond Count	3	[12]
Topological Polar Surface Area	87.9 Å ²	[12]

Table 2: Solubility of **Sitafloxacin** Hydrate

Solvent	Solubility	Reference
DMSO	≥6.6 mg/mL	[5][9]
Water	Insoluble	[5]
Ethanol	Insoluble	[5]
Aqueous Base	Slightly Soluble	[10]
Methanol (Heated)	Very Slightly Soluble	[10]

Chemical Structure

The chemical structure of **Sitaflloxacin** is characterized by a fluoroquinolone core with a unique spiro-amino side chain, which contributes to its potent and broad-spectrum antibacterial activity. [13]

Caption: Chemical structure of **Sitaflloxacin**.

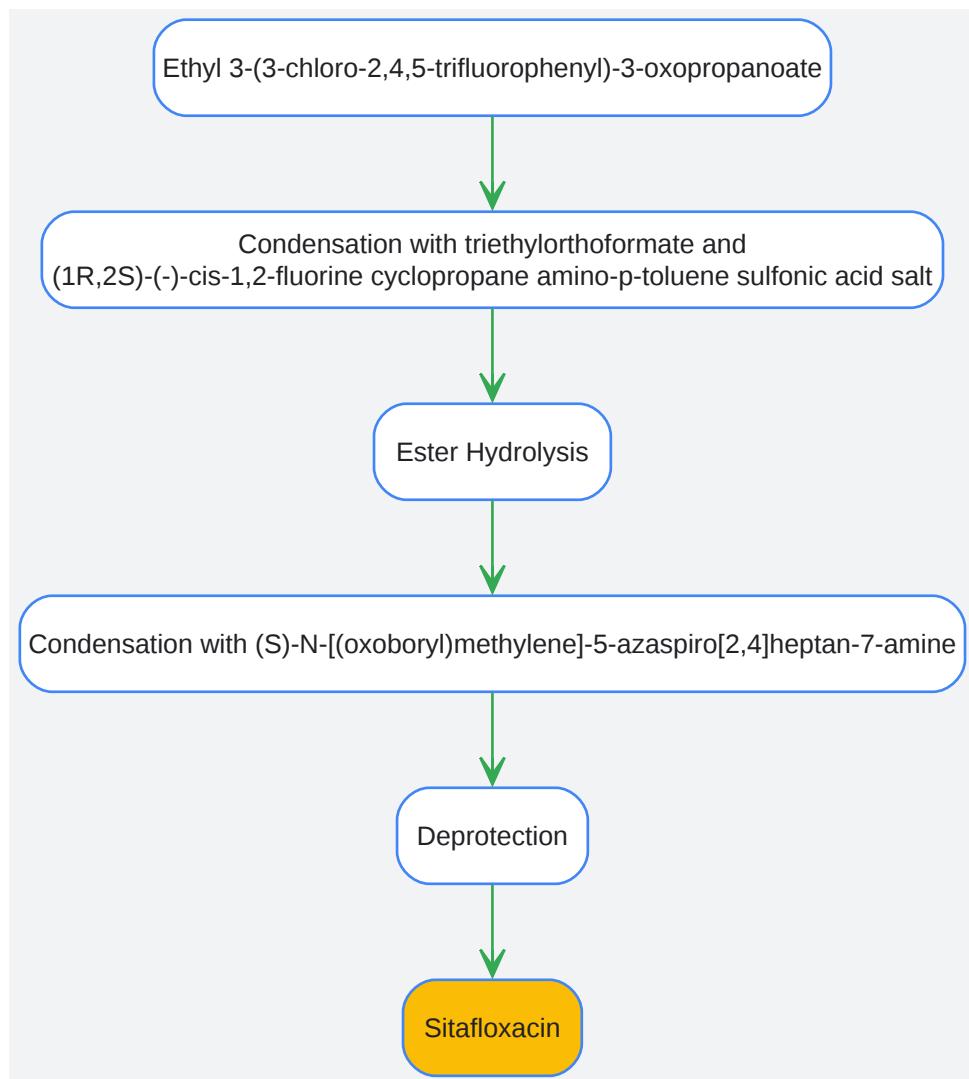
Crystalline Structure and Polymorphism

Sitaflloxacin exists in various crystalline forms, including two anhydrides (α -form and β -form) and three hydrates (hemihydrate, monohydrate, and sesquihydrate).[14] The sesquihydrate form is noted for its channel-like structure that accommodates water molecules.[14] The hydration state of **Sitaflloxacin** hydrate can vary depending on relative humidity and temperature, exhibiting non-stoichiometric behavior.[15] The crystal structure plays a significant role in the physicochemical properties of the drug, such as solubility and photostability.[14]

Experimental Protocols

4.1. Synthesis of **Sitaflloxacin**

A common synthetic route for **Sitaflloxacin** involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt. This is followed by hydrolysis of the ester and subsequent condensation with (S)-N-[(oxoboryl)methylene]-5-azaspido[4][14]heptan-7-amine, and finally, deprotection to yield **Sitaflloxacin**.[2]



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Caption: Simplified workflow for the synthesis of **Sitaflloxacin**.

4.2. Structural Characterization

The chemical structure of synthesized **Sitaflloxacin** is typically confirmed using a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.^[2]

- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[2]
- Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.[2]
- Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound.[2]

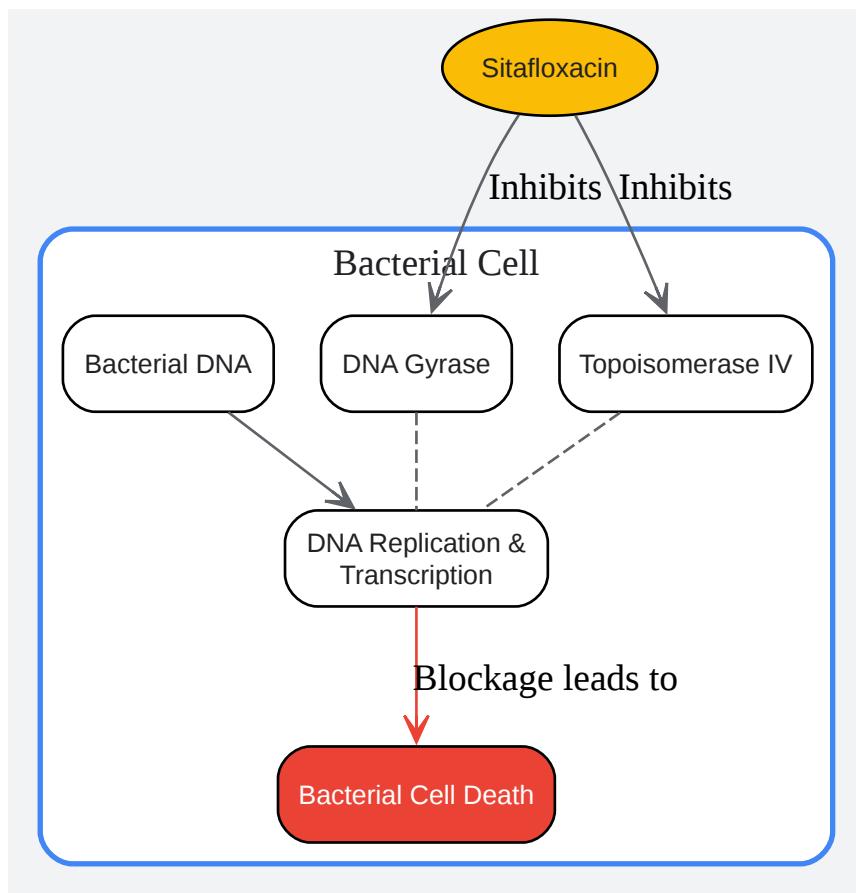
4.3. Crystal Structure Analysis

The crystalline forms of **Sitaflloxacin** hydrate are characterized by the following methods:

- X-Ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline phase and assess the impact of humidity on the crystal structure.[15]
- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the dehydration behavior and thermal stability of the hydrates.[15]
- Single-Crystal X-ray Structural Analysis: This method provides detailed information about the arrangement of atoms and molecules within the crystal lattice, including the location of water molecules in the hydrated forms.[15]

Mechanism of Action

Sitaflloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][13] Its primary targets are DNA gyrase and topoisomerase IV.[13][16] By stabilizing the complex between these enzymes and DNA, **Sitaflloxacin** prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[13] A key advantage of **Sitaflloxacin** is its balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to reduce the likelihood of developing bacterial resistance.[7][16]

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Caption: Mechanism of action of **Sitaflloxacin**.

Conclusion

Sitaflloxacin hydrate is a well-characterized fluoroquinolone antibiotic with a unique chemical structure that confers potent, broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV makes it an effective agent against a variety of bacterial pathogens, including some resistant strains. The understanding of its solid-state properties, particularly its various hydrated forms, is crucial for its formulation and therapeutic efficacy. This guide provides a foundational understanding for professionals involved in the research and development of this important antibiotic.

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